Methyl 3-methoxybenzoate is an organic compound with the molecular formula C₉H₁₀O₃. It features a methoxy group (-OCH₃) and a carboxylate group (-COOCH₃) attached to a benzene ring. This compound is a colorless to yellow liquid with a pleasant aromatic odor, commonly used in the synthesis of various chemical products and as a flavoring agent in the food industry. Its structural formula can be represented as follows:
textO ||C6H4-CO-O-CH3 | CH3
For example, methyl 3-hydroxy-4-methoxybenzoate has been used as a starting material for synthesizing gefitinib through a series of reactions including alkylation, nitration, and amination, achieving yields of up to 37.4% .
Methyl 3-methoxybenzoate exhibits various biological activities. It has been investigated for its potential as an insect repellent. In studies comparing its effectiveness against cigarette beetles, mixtures containing methyl 3-methoxybenzoate showed enhanced repellent properties compared to other compounds . Additionally, its derivatives often display antimicrobial and antifungal activities, making it relevant in pharmaceutical applications.
The synthesis of methyl 3-methoxybenzoate typically involves:
Methyl 3-methoxybenzoate finds applications in various fields:
Research has highlighted the interactions of methyl 3-methoxybenzoate with other chemical compounds. For instance, studies on its mixtures with other benzoate derivatives have shown synergistic effects in repelling insects, indicating that its biological activity can be enhanced when combined with specific compounds .
Methyl 3-methoxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl benzoate | Simple ester | Lacks methoxy group; used primarily as a solvent |
| Methyl 4-methoxybenzoate | Para-substituted | Different positioning of methoxy group affects reactivity |
| Methyl 3-formylbenzoate | Aldehyde derivative | Contains an aldehyde functional group; different reactivity |
| Methyl salicylate | Salicylate ester | Exhibits anti-inflammatory properties; used in topical applications |
Methyl 3-methoxybenzoate's unique positioning of the methoxy group enhances its aromatic profile and biological activity compared to these similar compounds.
Methyl 3-methoxybenzoate is a clear, colourless to pale-yellow liquid at standard ambient temperature and pressure [1] [2].
| Parameter | Value | Experimental Conditions | Source |
|---|---|---|---|
| Normal boiling point | 238 °C at 101.3 kPa | Determined by distillation | [2] [3] |
| Alternative boiling point | 237 °C (literature) | — | [4] |
| Reduced-pressure boiling point | 88 – 90 °C at 0.13 kPa | Vacuum distillation | [1] |
| Predicted boiling point (Joback method) | 535.7 K (262.6 °C) | Computational estimate | [5] |
| Predicted melting (fusion) point | 324.5 K (51.4 °C) | Computational estimate | [5] |
Available experimental reports indicate that the substance remains liquid at ordinary laboratory temperatures; no verified solidification point has yet been published. Computational data suggest crystallisation near 51 °C, but this awaits experimental confirmation.
| Temperature (°C) | Density / Specific Gravity (g cm⁻³) | Source |
|---|---|---|
| 20 °C | 1.15 | [1] [2] |
| 25 °C | 1.146 | [3] |
| 25 °C | 1.131 | [4] |
| 25 °C (range) | 1.10 ± 0.10 (prediction interval) | [6] |
The small dispersion among independent measurements reflects good reproducibility and confirms the substance is significantly denser than water.
| Temperature (°C) | Refractive Index (nᴅ) | Source |
|---|---|---|
| 20 °C | 1.527 – 1.530 | [1] [7] |
| 20 °C | 1.527 | [2] [3] |
| 25 °C | 1.522 | [4] |
The consistently high refractive index mirrors the aromatic character of the ester.
Quantitative Hildebrand or Hansen parameters have not yet been reported in the primary literature for this compound.
| Property | Value | Temperature (K) | Method / Remarks | Source |
|---|---|---|---|---|
| Vapour pressure | 0.0 ± 0.5 mmHg | 298 | Predictive model (ChemSrc) | [6] |
| Enthalpy of vaporisation (ΔH_vap) | 50.1 kJ mol⁻¹ | 298 | Joback prediction | [5] |
| Enthalpy of fusion (ΔH_fus) | 16.7 kJ mol⁻¹ | 324.5 | Joback prediction | [5] |
| Kovats retention index (non-polar column) | 1316 – 1359 | Gas chromatography | [9] |
The very low vapour pressure under ambient conditions corroborates the low volatility noted during routine handling.
Key Research Findings